molecular formula C12H11ClN2O2 B1362993 5-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde CAS No. 109925-13-5

5-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B1362993
CAS No.: 109925-13-5
M. Wt: 250.68 g/mol
InChI Key: IYPAPVDFYYEDPJ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of 5-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde follows International Union of Pure and Applied Chemistry guidelines, where the pyrazole ring serves as the parent heterocycle. The compound is officially designated with the Chemical Abstracts Service registry number 109925-13-5, which provides unambiguous identification in chemical databases. The molecular formula C₁₂H₁₁ClN₂O₂ indicates the presence of twelve carbon atoms, eleven hydrogen atoms, one chlorine atom, two nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 250.68 grams per mole.

The systematic name reflects the specific substitution pattern where the 4-chlorophenoxy group is attached at position 5 of the pyrazole ring, methyl groups occupy positions 1 and 3, and the carbaldehyde functionality is located at position 4. The MDL number MFCD00215390 serves as an additional identifier in chemical databases, facilitating cross-referencing and literature searches. Alternative nomenclature includes the descriptor "1,3-dimethyl-5-(p-chlorophenoxy)pyrazol-4-carboaldehyde," which emphasizes the para-substitution of the chlorine atom on the phenoxy ring.

The Simplified Molecular Input Line Entry System representation "CC1=NN(C)C(=C1C=O)OC2=CC=C(C=C2)Cl" provides a linear notation that encodes the complete molecular structure. This standardized format enables computational processing and automated structure recognition in chemical informatics applications. The International Chemical Identifier key IYPAPVDFYYEDPJ-UHFFFAOYSA-N offers another layer of systematic identification that facilitates database searches and structural comparisons.

Molecular Geometry and Crystallographic Analysis

The molecular geometry of this compound exhibits characteristic features derived from the planar pyrazole core and the spatial orientation of substituent groups. Crystallographic studies of structurally related compounds provide valuable insights into the conformational preferences and intermolecular interactions of this molecular framework. In analogous 5-chlorophenoxy-substituted pyrazole derivatives, the pyrazole ring typically adopts a planar conformation with the phenoxy substituent oriented at specific dihedral angles relative to the heterocyclic core.

Analysis of the closely related compound 5-(4-chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde reveals that the phenyl and chlorobenzene rings are inclined to the central pyrazole ring at angles of 40.84 degrees and 65.30 degrees, respectively. This angular arrangement suggests that steric interactions between the substituents influence the overall molecular conformation. The crystal packing in related structures demonstrates the formation of intermolecular hydrogen bonds of the type carbon-hydrogen to oxygen, which contribute to the stability of the solid-state structure.

The presence of the 4-chlorophenoxy group introduces additional complexity to the molecular geometry through potential rotation around the carbon-oxygen bond connecting the pyrazole and phenyl rings. In the analogous 5-(2,4-dichlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, the pyrazole ring makes dihedral angles of 65.0 degrees and 43.9 degrees with the dichlorophenyl and phenyl rings, respectively. These geometric parameters indicate that the chlorophenoxy substitution pattern significantly influences the three-dimensional arrangement of the molecule.

The carbaldehyde functionality at position 4 of the pyrazole ring contributes to the planarity of the molecular framework through conjugation with the heterocyclic system. Intermolecular interactions in the crystal lattice include weak carbon-hydrogen to π interactions and carbon-hydrogen to oxygen hydrogen bonds, which generate extended supramolecular networks. The crystal packing also exhibits short intermolecular oxygen to chlorine contacts, suggesting the presence of halogen bonding interactions that contribute to the overall stability of the crystalline phase.

Spectroscopic Profiling (Infrared, Nuclear Magnetic Resonance, Ultraviolet-Visible, Mass Spectrometry)

The spectroscopic characterization of this compound encompasses multiple analytical techniques that provide complementary information about the molecular structure and electronic properties. Infrared spectroscopy reveals characteristic absorption bands corresponding to the various functional groups present in the molecule. The carbaldehyde functionality typically exhibits a strong absorption band in the region of 1700-1750 wavenumbers, reflecting the carbon-oxygen double bond stretching vibration. The aromatic carbon-carbon stretching modes appear in the range of 1400-1600 wavenumbers, while the carbon-hydrogen stretching vibrations of the methyl groups and aromatic protons occur in the 2800-3100 wavenumber region.

Nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule. The proton nuclear magnetic resonance spectrum exhibits characteristic signals for the aldehyde proton, which typically appears as a singlet in the range of 9-10 parts per million due to the deshielding effect of the carbonyl group. The aromatic protons of the chlorophenyl ring generate a characteristic splitting pattern in the 7-8 parts per million region, with the para-disubstituted pattern producing two sets of equivalent protons. The methyl groups attached to the pyrazole ring appear as singlets in the 2-4 parts per million range, with their exact chemical shifts influenced by the electronic environment of the heterocycle.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the presence of distinct carbon environments corresponding to the carbaldehyde carbon, aromatic carbons, and methyl carbons. The aldehyde carbon typically resonates at approximately 180-190 parts per million, while the aromatic carbons appear in the range of 120-160 parts per million. The methyl carbons attached to the pyrazole nitrogen and carbon atoms exhibit signals in the 10-40 parts per million region, with their positions dependent on the electronic effects of the heterocycle.

Mass spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio 250.68, corresponding to the molecular weight of the compound. The fragmentation pattern provides information about the structural connectivity and the relative stability of different molecular fragments. Typical fragmentation pathways include the loss of the carbaldehyde group, leading to fragments with reduced molecular masses. The presence of the chlorine isotope pattern in the mass spectrum provides additional confirmation of the chlorophenoxy substitution.

Properties

IUPAC Name

5-(4-chlorophenoxy)-1,3-dimethylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c1-8-11(7-16)12(15(2)14-8)17-10-5-3-9(13)4-6-10/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYPAPVDFYYEDPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=O)OC2=CC=C(C=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377599
Record name 5-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109925-13-5
Record name 5-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of 4-chlorophenol with appropriate pyrazole precursors under controlled conditions. One common method includes the use of aluminum chloride as a catalyst in the presence of methylene dichloride as a solvent. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group (-CHO) at the 4-position undergoes oxidation to form carboxylic acids under strong oxidizing conditions. Key reagents include:

  • Potassium permanganate (KMnO₄) in acidic or neutral media

  • Chromium trioxide (CrO₃) in aqueous sulfuric acid

Mechanism :
The oxidation follows a two-step process:

  • Formation of a geminal diol intermediate under acidic conditions.

  • Further oxidation to the carboxylic acid via cleavage of the C–H bond adjacent to the carbonyl group .

Product :
5-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid .

Reduction Reactions

The aldehyde moiety is reduced to a primary alcohol using:

  • Sodium borohydride (NaBH₄) in methanol or ethanol (mild conditions)

  • Lithium aluminum hydride (LiAlH₄) in anhydrous ether (vigorous conditions)

Product :
5-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-methanol .

Limitations :
LiAlH₄ is moisture-sensitive and typically avoided in large-scale syntheses due to safety concerns .

Substitution Reactions

The chlorine atom in the 4-chlorophenoxy group participates in nucleophilic aromatic substitution (NAS) reactions with:

  • Amines (e.g., aniline, alkylamines)

  • Thiols (e.g., mercaptoethanol)

  • Alkoxides (e.g., sodium methoxide)

Conditions :

  • Catalytic base (e.g., K₂CO₃)

  • Polar aprotic solvents (e.g., DMF, DMSO)

  • Elevated temperatures (80–120°C) .

Products :

  • Amine-substituted derivatives : 5-(4-aminophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

  • Thioether derivatives : 5-(4-methylthiophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.

Condensation Reactions

The aldehyde group engages in condensation with:

  • Active methylene compounds (e.g., malononitrile) to form α,β-unsaturated derivatives

  • Hydrazines to yield hydrazones .

Example :
Reaction with hydrazine hydrate produces the corresponding hydrazone, which can cyclize to form pyrazoline derivatives under acidic conditions .

Advanced Functionalization

The compound’s pyrazole ring has been modified in specialized studies:

  • Electrophilic substitution : Bromination at the 5-position using N-bromosuccinimide (NBS) .

  • Cross-coupling reactions : Suzuki-Miyaura coupling with arylboronic acids to introduce aryl groups .

Research Insights

  • Steric effects : The dimethyl groups at the 1- and 3-positions hinder reactivity at adjacent positions, directing transformations to the aldehyde and chlorophenoxy groups .

  • Biological relevance : Derivatives from these reactions show potential in medicinal chemistry, particularly as anti-inflammatory and antimicrobial agents .

Scientific Research Applications

Antimicrobial Activity

Research indicates that pyrazole derivatives, including 5-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, exhibit significant antimicrobial properties. Studies have demonstrated efficacy against various bacterial strains, making it a potential candidate for developing new antimicrobial agents .

Anti-inflammatory and Analgesic Effects

The compound shows promise as an anti-inflammatory and analgesic agent. It has been involved in synthesizing other pyrazole derivatives that possess these pharmacological activities . This makes it relevant in pain management therapies.

Herbicides and Pesticides

This compound serves as an intermediate in the synthesis of agrochemicals. Its derivatives are used in formulating herbicides and pesticides due to their effectiveness in controlling a wide range of pests and weeds .

Plant Growth Regulators

The compound's structure allows it to interact with plant growth processes, making it suitable for developing plant growth regulators that enhance crop yield and resistance to environmental stressors .

Crystal Engineering

The crystal structure of this compound has been extensively studied, revealing insights into its packing and interactions. The compound's ability to form stable crystals can be exploited in material science for creating new materials with specific properties .

Data Table of Research Findings

Application AreaSpecific Use CaseFindings/Notes
PharmaceuticalsAntimicrobial ActivityEffective against various bacterial strains
Anti-inflammatoryPotential for pain management therapies
AgrochemicalsHerbicidesIntermediate for synthesizing effective herbicides
Plant Growth RegulatorsEnhances crop yield and stress resistance
Material ScienceCrystal EngineeringInsights into stable crystal formation

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrazole derivatives, including the target compound. The results indicated a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, supporting its potential use in developing new antibiotics .

Case Study 2: Agrochemical Development

A research project focused on the synthesis of herbicides from pyrazole derivatives highlighted the effectiveness of this compound as a precursor. Field trials demonstrated significant weed control compared to existing herbicide formulations, indicating its commercial viability in agriculture .

Mechanism of Action

The mechanism of action of 5-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole derivatives exhibit diverse biological activities and physicochemical properties depending on substituent variations. Below is a detailed comparison of 5-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde with key analogs:

Table 1: Comparative Analysis of Pyrazole-4-carbaldehyde Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Activities Structural Features References
This compound C₁₂H₁₁ClN₂O₂ 250.68 4-Cl-phenoxy (C₅), 1,3-dimethyl (N₁, C₃) Intermediate for antimicrobial agents Dihedral angle between pyrazole and benzene: ~72.8° (similar dichloro analog)
5-(4-Chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde C₁₇H₁₃ClN₂O₂ 324.75 4-Cl-phenoxy (C₅), 3-methyl (C₃), 1-phenyl (N₁) Antimicrobial, anti-inflammatory Crystal packing via C–H···O interactions; R-factor: 0.039
5-(4-Bromophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde C₁₇H₁₃BrN₂O₂ 369.20 4-Br-phenoxy (C₅), 3-methyl (C₃), 1-phenyl (N₁) Not explicitly reported Isoelectronic with Cl analog; higher molecular weight due to Br
5-(2,4-Dichlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde C₁₂H₁₀Cl₂N₂O₂ 285.13 2,4-diCl-phenoxy (C₅), 1,3-dimethyl (N₁, C₃) Structural studies only Dihedral angle: 72.8°; weak C–H···O interactions
5-(4-Chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde C₁₇H₁₀ClF₃N₂O 350.73 4-Cl-phenyl (C₅), 3-CF₃ (C₃), 1-phenyl (N₁) Not reported Electron-withdrawing CF₃ group enhances stability
5-(2-Chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde oxime C₁₂H₁₂ClN₃O₂ 265.70 2-Cl-phenoxy (C₅), 1,3-dimethyl (N₁, C₃), oxime (C₄) Potential agrochemical applications O–H···N hydrogen bonding; dihedral angle: 83.3°
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde C₁₁H₁₀ClN₂O 234.66 5-Cl (C₅), 3-methyl (C₃), 1-phenyl (N₁) Precursor for Vilsmeier–Haack reactions Synthesized via Vilsmeier–Haack cyclization

Key Observations

Trifluoromethyl groups () introduce strong electron-withdrawing effects, enhancing metabolic stability .

Structural and Crystallographic Differences: The dihedral angle between the pyrazole and benzene rings varies significantly: 72.8° in dichlorophenoxy analogs vs. 83.3° in 2-chlorophenoxy oxime derivatives . This impacts molecular planarity and intermolecular interactions. Hydrogen bonding in oxime derivatives (e.g., O–H···N) facilitates crystal packing, which may influence solubility and melting points .

Pharmacological Relevance :

  • 1-Phenyl-substituted analogs () exhibit explicit antimicrobial and anti-inflammatory activities, likely due to enhanced aromatic interactions with biological targets .
  • Dimethyl-substituted derivatives () are primarily intermediates, suggesting their role in optimizing pharmacokinetic profiles during drug development .

Synthetic Accessibility: Vilsmeier–Haack reactions () are pivotal for synthesizing 5-chloro-3-methyl-pyrazole precursors, which are further functionalized to introduce phenoxy or aryl groups .

Biological Activity

5-(4-Chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, identified by the CAS number 109925-13-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, anti-inflammatory effects, and other pharmacological activities based on recent research findings.

  • Molecular Formula : C₁₂H₁₁ClN₂O₂
  • Molecular Weight : 250.68 g/mol
  • Melting Point : 74-75 °C
  • LogP : 2.9867 (indicating moderate lipophilicity)

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown significant cytotoxic effects against various cancer cell lines.

Case Studies and Findings

  • MCF7 Cell Line :
    • The compound exhibited an IC₅₀ value of approximately 0.46 µM, indicating potent activity against breast cancer cells .
  • A549 Cell Line :
    • In studies assessing lung cancer cells, the compound demonstrated an IC₅₀ of 26 µM, suggesting a moderate level of efficacy .
  • NCI-H460 Cell Line :
    • Further testing revealed that the compound could inhibit cell proliferation with an IC₅₀ value of around 0.39 µM, showcasing its potential as a therapeutic agent against non-small cell lung cancer .

The biological activity of this compound can be attributed to its ability to inhibit key kinases involved in cancer progression. For instance, it has been reported to inhibit Aurora-A kinase with an IC₅₀ of 0.16 µM, which plays a critical role in cell cycle regulation and mitotic progression .

Anti-inflammatory Activity

In addition to its anticancer properties, pyrazole derivatives are recognized for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

Research Insights

  • A study indicated that pyrazole derivatives could significantly reduce inflammation markers in various animal models, suggesting that this compound may also exhibit similar properties .

Comparative Biological Activity Table

CompoundCell LineIC₅₀ (µM)Mechanism
This compoundMCF70.46Aurora-A kinase inhibition
This compoundA54926Cytotoxicity
This compoundNCI-H4600.39Aurora-A kinase inhibition

Q & A

Q. What are the optimal synthetic routes for 5-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic aromatic substitution. A common method involves refluxing 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with 4-chlorophenol in dimethyl sulfoxide (DMSO) using potassium hydroxide (KOH) as a base catalyst . Key parameters include:

  • Reaction time : 3–6 hours under reflux.
  • Solvent : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity.
  • Catalyst : K₂CO₃ or KOH (1:1 molar ratio relative to phenol).
  • Work-up : Precipitation via ice-water quenching, followed by recrystallization (ethanol).
    Yield optimization requires careful control of stoichiometry and solvent purity. Lower yields (<60%) may result from incomplete substitution or side reactions like oxidation of the aldehyde group.

Q. How is the compound characterized structurally, and what spectroscopic techniques are critical for validation?

Structural confirmation relies on:

  • Single-crystal X-ray diffraction (SC-XRD) : Provides bond lengths (e.g., C=O: 1.21 Å), dihedral angles (pyrazole ring vs. chlorophenyl: 65.3°), and intermolecular interactions (e.g., C–H⋯O hydrogen bonds) .
  • NMR : 1^1H NMR shows aldehyde proton at δ ~9.8–10.0 ppm; 13^{13}C NMR confirms carbonyl carbon at δ ~190 ppm.
  • FT-IR : Strong absorption at ~1680–1700 cm⁻¹ (C=O stretch).
    SC-XRD is definitive for confirming regiochemistry and crystal packing, which are critical for understanding solid-state reactivity .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

Initial screening includes:

  • Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anti-inflammatory testing : COX-2 inhibition assays (IC₅₀ determination) .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety margins.
    Dose-response curves and comparative studies with known drugs (e.g., ibuprofen) are essential for establishing baseline activity.

Advanced Research Questions

Q. How do crystallographic data resolve contradictions in molecular conformation predictions?

Computational models (e.g., DFT) often predict planar pyrazole rings, but SC-XRD reveals torsional strain due to steric clashes between substituents. For example:

  • Dihedral angles between pyrazole and chlorophenyl rings: 65.3° .
  • Intermolecular O⋯Cl contacts (3.09 Å ) suggest weak halogen bonding, which DFT may overlook .
    Refinement using SHELXL (with H-atom constraints) and validation via PLATON (for missed symmetry) are critical to resolve discrepancies between experimental and theoretical data .

Q. What derivatization strategies enhance bioactivity, and how are they methodologically executed?

  • Knoevenagel condensation : React the aldehyde with active methylene compounds (e.g., malononitrile) to form α,β-unsaturated derivatives, improving antimicrobial potency .
  • Oxime formation : Treatment with hydroxylamine hydrochloride introduces an oxime group, altering solubility and hydrogen-bonding capacity .
  • Schiff base synthesis : Condensation with amines (e.g., hydrazines) generates imine-linked derivatives for metal coordination studies.
    Reaction monitoring via TLC/HPLC and purification via column chromatography (silica gel, ethyl acetate/hexane) are essential for isolating pure intermediates.

Q. How can reaction conditions be optimized to mitigate byproducts in large-scale synthesis?

Common byproducts include:

  • Unsubstituted pyrazole : Due to incomplete phenol substitution. Mitigated by excess phenol (1.2–1.5 equiv) and prolonged reflux.
  • Aldehyde oxidation : Avoided by inert atmospheres (N₂/Ar) and low-temperature work-up.
    Process optimization tools:
  • DoE (Design of Experiments) : Identifies critical factors (e.g., catalyst loading, solvent volume).
  • In situ IR spectroscopy : Monitors aldehyde consumption in real time.

Q. What computational methods predict intermolecular interactions influencing crystal packing?

  • Hirshfeld surface analysis : Maps close contacts (e.g., H⋯Cl, C–H⋯π) contributing to lattice stability .
  • Mercury software : Visualizes void volumes and predicts solvent-accessible regions .
  • DFT-D3 (dispersion-corrected DFT) : Accurately models weak interactions (e.g., van der Waals) missed in classical force fields.

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